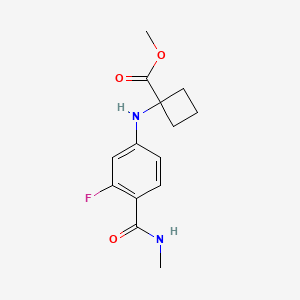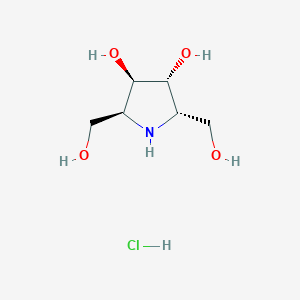
3,4-Dibromo-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-2-methylquinoline: is a heterocyclic aromatic compound with the molecular formula C10H7Br2N . It is a derivative of quinoline, where the 3rd and 4th positions on the quinoline ring are substituted with bromine atoms, and the 2nd position is substituted with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3,4-Dibromo-2-methylquinoline involves the bromination of 2-methylquinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 4th positions .
Industrial Production Methods:
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-2-methylquinoline can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Amino or thio-substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Partially or fully reduced quinoline derivatives.
科学的研究の応用
Chemistry:
3,4-Dibromo-2-methylquinoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
In medicinal chemistry, this compound derivatives have shown potential as anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry:
The compound is used in the production of dyes, pigments, and other industrial chemicals. Its brominated structure imparts unique properties that are useful in various industrial applications .
作用機序
The mechanism of action of 3,4-Dibromo-2-methylquinoline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
- 4,8-Dibromo-2-methylquinoline
- 4,6-Dibromo-2-methylquinoline
- 3,7-Dibromo-4-hydroxyquinoline
- 3,8-Dibromo-4-hydroxyquinoline
Comparison:
3,4-Dibromo-2-methylquinoline is unique due to the specific positioning of the bromine atoms and the methyl group. This unique substitution pattern affects its chemical reactivity and biological activity compared to other dibromoquinoline derivatives.
特性
分子式 |
C10H7Br2N |
|---|---|
分子量 |
300.98 g/mol |
IUPAC名 |
3,4-dibromo-2-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
InChIキー |
ZNQPRPUNNJOKGR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5R,8R,9R,10R,13R,14R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11830340.png)


![tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B11830348.png)




![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)


